1-((6-Methylpyridin-2-yl)methyl)-4-phenylpiperazine dihydrochloride
Description
1-((6-Methylpyridin-2-yl)methyl)-4-phenylpiperazine dihydrochloride is a piperazine derivative characterized by a phenyl group at the 4-position and a (6-methylpyridin-2-yl)methyl group at the 1-position of the piperazine ring, with two hydrochloride counterions. Piperazine derivatives are widely studied for their pharmacological properties, including antihistaminic, antipsychotic, and vasodilatory effects. The methylpyridine substituent in this compound likely enhances its solubility and modulates receptor binding compared to purely aromatic analogs .
Properties
IUPAC Name |
1-[(6-methylpyridin-2-yl)methyl]-4-phenylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3.2ClH/c1-15-6-5-7-16(18-15)14-19-10-12-20(13-11-19)17-8-3-2-4-9-17;;/h2-9H,10-14H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKOTZNFLKCYJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2CCN(CC2)C3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 4-Phenylpiperazine
This method involves reacting 4-phenylpiperazine with 2-(halomethyl)-6-methylpyridine (halogen = Cl, Br) under basic conditions. The reaction proceeds via nucleophilic substitution, leveraging the secondary amine’s nucleophilicity.
Reductive Amination
4-Phenylpiperazine reacts with 6-methylpyridine-2-carbaldehyde in the presence of a reducing agent (e.g., NaBH3CN) to form the secondary amine.
Catalytic Coupling
Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) could theoretically introduce the pyridylmethyl group, though this route is less documented for piperazine derivatives.
Detailed Preparation Methods
Synthesis of 4-Phenylpiperazine
Procedure :
- Combine aniline (1.0 mol) and bis(2-chloroethyl)amine hydrochloride (1.2–1.4 mol) under molten conditions at 180–200°C for 4–6 hours.
- Cool the mixture, treat with 25% NaOH, and extract with toluene.
- Distill under reduced pressure to isolate 4-phenylpiperazine (yield: 68–72%).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Temperature | 180–200°C | |
| Mol Ratio (Aniline:Bis) | 1:1.2–1.4 | |
| Yield | 68–72% |
Synthesis of 2-(Chloromethyl)-6-methylpyridine
Procedure :
- Dissolve 6-methylpyridine-2-methanol (1.0 mol) in dichloromethane.
- Add SOCl2 (1.5 mol) dropwise at 0°C, then reflux for 2 hours.
- Evaporate solvents to obtain 2-(chloromethyl)-6-methylpyridine (yield: 85–90%).
Analytical Validation :
Alkylation of 4-Phenylpiperazine
Procedure :
- Suspend 4-phenylpiperazine (1.0 mol) and 2-(chloromethyl)-6-methylpyridine (1.1 mol) in acetonitrile.
- Add K2CO3 (2.5 mol) and reflux for 12 hours.
- Filter, concentrate, and purify via silica gel chromatography (hexane:EtOAc = 3:1) to isolate the free base (yield: 65–70%).
Optimization Insights :
Dihydrochloride Salt Formation
Procedure :
- Dissolve the free base (1.0 mol) in ethanol.
- Add
Chemical Reactions Analysis
1-((6-Methylpyridin-2-yl)methyl)-4-phenylpiperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or pyridinyl groups can be substituted with other functional groups using suitable reagents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((6-Methylpyridin-2-yl)methyl)-4-phenylpiperazine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways and its interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, such as its use as a precursor for the development of new drugs.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-((6-Methylpyridin-2-yl)methyl)-4-phenylpiperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features, molecular weights, and applications of the target compound with selected analogs:
*Molecular weights are approximate and based on substituent contributions.
Pharmacological and Physicochemical Properties
- Target Compound : The 6-methylpyridine group introduces a nitrogen heterocycle, enhancing solubility in aqueous media compared to purely aromatic substituents (e.g., diphenylmethoxy groups in FLZ). This may improve bioavailability and blood-brain barrier penetration .
- Flunarizine (FLZ) : The bis(4-fluorophenyl)methyl and propenyl groups confer high lipophilicity, favoring membrane interaction and calcium channel blockade, which is critical for its antihistaminic and vasodilatory effects .
- Trimetazidine : The trimethoxyphenyl group facilitates antioxidant activity and mitochondrial protection, aligning with its use in angina pectoris .
- Meclizine (MCZ) : The bulky (4-chlorophenyl)phenylmethyl group enhances H1 receptor antagonism, making it effective against motion sickness .
Biological Activity
1-((6-Methylpyridin-2-yl)methyl)-4-phenylpiperazine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and receptor modulation. This compound belongs to a class of piperazine derivatives, which are known for their diverse pharmacological profiles, including effects on various neurotransmitter systems.
The biological activity of this compound is primarily attributed to its interaction with serotonin receptors , specifically the 5-HT (serotonin) receptor family. These receptors play crucial roles in mood regulation, anxiety, and other neurological functions. The compound acts as a selective antagonist or partial agonist at certain serotonin receptor subtypes, which can modulate neurotransmission and influence behavioral outcomes.
Table 1: Receptor Interaction Profile
| Receptor Type | Activity Type | Reference |
|---|---|---|
| 5-HT1A | Antagonist | |
| 5-HT2A | Partial Agonist | |
| D2 Dopamine | Antagonist | |
| P2Y12 | Inhibitor |
In Vitro Studies
In vitro studies have demonstrated that 1-((6-Methylpyridin-2-yl)methyl)-4-phenylpiperazine dihydrochloride exhibits significant activity against various cell lines. For instance, it has been shown to inhibit cell proliferation in certain cancer cell lines, indicating potential anti-cancer properties.
Case Study: Neuroprotection
A study investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. Results indicated that treatment with the compound significantly reduced cell death and increased cell viability compared to control groups. This suggests potential therapeutic applications in neurodegenerative diseases.
In Vivo Studies
In vivo models have further elucidated the pharmacological effects of the compound. Animal studies revealed that administration led to notable changes in behavior consistent with anxiolytic effects, as measured by standard tests such as the elevated plus maze and open field tests.
Table 2: Summary of In Vivo Findings
| Study Type | Model Used | Key Findings |
|---|---|---|
| Behavioral Assessment | Rodent Models | Anxiolytic-like effects observed |
| Neuroprotection | Mouse Models | Reduced oxidative stress-induced apoptosis |
Safety and Toxicology
Safety assessments have been conducted to evaluate the toxicity profile of 1-((6-Methylpyridin-2-yl)methyl)-4-phenylpiperazine dihydrochloride . Preliminary results indicate a favorable safety margin with no significant adverse effects at therapeutic doses. Further studies are required to establish comprehensive toxicological data.
Q & A
Basic: What are the optimal synthetic routes for 1-((6-Methylpyridin-2-yl)methyl)-4-phenylpiperazine dihydrochloride, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves a multi-step alkylation and salt formation process. A common approach is:
Alkylation of Piperazine : React 4-phenylpiperazine with 6-methylpyridine-2-carbaldehyde via reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane under inert conditions to form the tertiary amine intermediate .
Salt Formation : Treat the free base with concentrated hydrochloric acid (HCl) in ethanol to precipitate the dihydrochloride salt. Recrystallization from a mixture of ethanol and diethyl ether enhances purity (>98%) .
Purity Assurance : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to verify purity. Impurities like unreacted starting materials or byproducts (e.g., N-oxide derivatives) should be <0.5% .
Basic: How is the structure of this compound characterized using spectroscopic and chromatographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 325.1785 [M+H]⁺ (calculated for C₁₈H₂₂N₃Cl₂) .
- TLC Monitoring : Use silica gel plates (ethyl acetate:methanol:ammonia = 7:2:1) with UV visualization to track reaction progress .
Advanced: How do environmental factors like pH and temperature influence the compound’s stability in aqueous solutions?
Methodological Answer:
- pH-Dependent Stability :
- Thermal Stability :
- Experimental Design : Use accelerated stability studies (25°C/60% RH and 40°C/75% RH) with HPLC quantification to model shelf-life .
Advanced: How can researchers resolve contradictions in pharmacological data related to receptor binding affinities?
Methodological Answer:
- Receptor Profiling : Conduct radioligand displacement assays (e.g., for serotonin 5-HT₃ or dopamine D₂ receptors) using [³H]-ligands in HEK293 cells. Normalize data to reference antagonists (e.g., ondansetron for 5-HT₃) to control for batch variability .
- Data Normalization : Use the Cheng-Prusoff equation to calculate Ki values from IC₅₀, accounting for ligand concentration and assay conditions .
- Contradiction Analysis : If discrepancies arise (e.g., conflicting Ki values), verify assay conditions (pH, buffer composition) and cell line specificity (e.g., neuronal vs. non-neuronal expression systems) .
Advanced: What strategies are effective for identifying and quantifying synthetic impurities in this compound?
Methodological Answer:
- Impurity Profiling :
- Byproduct Identification : Common impurities include:
- Impurity A : Unreacted 4-phenylpiperazine (detectable via GC-MS with a DB-5 column) .
- Impurity B : N-Oxide derivative (formed during storage; quantify using HPLC with UV detection at 254 nm) .
- Quantitative Methods : Use a UPLC-PDA system (Waters Acquity, BEH C18 column) with a 0.1% formic acid gradient. Validate method precision (RSD < 2%) and accuracy (recovery 98–102%) .
Basic: What solvents and conditions are optimal for recrystallizing this compound to achieve high purity?
Methodological Answer:
- Solvent Selection : Ethanol/water (8:2 v/v) is ideal due to the compound’s moderate solubility (25 mg/mL at 20°C). Avoid DMSO or DMF, which may co-solubilize impurities .
- Recrystallization Protocol :
- Dissolve the crude product in hot ethanol (60°C).
- Add deionized water dropwise until cloud point.
- Cool to 4°C for 12 hours. Collect crystals via vacuum filtration .
- Yield Optimization : Slow cooling (1°C/min) improves crystal size and purity (>99%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
